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Abstract
Pseudoalterobactin B is a potent siderophore produced by the marine bacterium

Pseudoalteromonas sp. KP20-4. As a high-affinity iron chelator, it plays a crucial role in

microbial iron acquisition. This document provides a comprehensive technical overview of the

structure of Pseudoalterobactin B, including its physicochemical properties, the experimental

methodologies likely employed for its structural elucidation, and its proposed biosynthetic

pathway. This guide is intended to serve as a foundational resource for researchers in natural

product chemistry, microbiology, and drug development who are interested in the therapeutic

and biotechnological potential of this marine-derived metabolite.

Introduction
Iron is an essential element for nearly all living organisms, serving as a critical cofactor in a

myriad of cellular processes. However, in aerobic environments, iron predominantly exists in

the insoluble ferric (Fe³⁺) state, severely limiting its bioavailability. To overcome this challenge,

many microorganisms synthesize and secrete siderophores, which are small-molecule, high-

affinity iron chelators. These molecules scavenge ferric iron from the environment and transport

it back into the cell through specific receptor-mediated uptake systems.

Pseudoalterobactin B, isolated from the marine bacterium Pseudoalteromonas sp. KP20-4, is

a notable example of such a siderophore.[1] Its complex peptidic structure underscores the
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sophisticated biosynthetic machinery evolved by marine microorganisms to thrive in iron-limited

oceanic environments. Understanding the intricate structure of Pseudoalterobactin B is the

first step toward harnessing its potential for various applications, including the development of

novel antimicrobial agents that target iron acquisition pathways, and as potential therapeutic

agents for iron-overload disorders.

Physicochemical Properties of Pseudoalterobactin
B
The fundamental physicochemical properties of Pseudoalterobactin B have been established

through a combination of mass spectrometry and computational methods. These data provide

the quantitative foundation for its structural identity.
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Property Value Source

Molecular Formula C₄₁H₆₃N₁₃O₂₁S PubChem CID: 11788080

Molecular Weight 1106.1 g/mol PubChem CID: 11788080

IUPAC Name

3-[[4-amino-2-[[4-amino-8-

[(2,3-dihydroxy-4-

sulfobenzoyl)amino]-3-

hydroxyoctanoyl]amino]-4-

oxobutanoyl]amino]-4-[[6-

[carboxy(hydroxy)methyl]-9-[3-

(diaminomethylideneamino)pro

pyl]-2,5,8,11-tetraoxo-1,4,7,10-

tetrazacyclohexadec-12-

yl]amino]-2-hydroxy-4-

oxobutanoic acid

PubChem CID: 11788080

Canonical SMILES

C1CCNC(=O)CNC(=O)C(NC(=

O)C(NC(=O)C(C1)NC(=O)C(C

(C(=O)O)O)NC(=O)C(CC(=O)

N)NC(=O)CC(C(CCCCNC(=O)

C2=C(C(=C(C=C2)S(=O)

(=O)O)O)O)N)O)CCCN=C(N)N

)C(C(=O)O)O

PubChem CID: 11788080

Origin
Pseudoalteromonas sp. KP20-

4
[1]

Class Siderophore [1]

Structural Elucidation: Experimental Protocols
The definitive structure of Pseudoalterobactin B was determined through extensive

spectroscopic analysis. While the specific experimental parameters from the original publication

by Kanoh et al. (2003) are not publicly accessible, this section outlines the standard, widely

accepted protocols for the isolation and structural characterization of novel microbial

siderophores.
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Isolation and Purification of Pseudoalterobactin B
Disclaimer: The following is a generalized protocol based on established methods for

siderophore isolation. The precise conditions used for Pseudoalterobactin B may have varied.

Cultivation and Fermentation:Pseudoalteromonas sp. KP20-4 would be cultured in an iron-

deficient medium to induce the production of siderophores. Large-scale fermentation (e.g.,

20-40 liters) is typically required to obtain sufficient quantities of the target compound. The

culture would be incubated with shaking for several days at an appropriate temperature (e.g.,

25-30°C).

Harvesting and Extraction: The bacterial cells are removed from the culture broth by

centrifugation or filtration. The supernatant, containing the secreted siderophores, is then

subjected to extraction. Solid-phase extraction using a resin such as Amberlite XAD-2 or

Diaion HP-20 is a common method. The resin is washed, and the siderophores are eluted

with an organic solvent like methanol or acetone.

Chromatographic Purification: The crude extract is then purified through a series of

chromatographic steps. This typically involves:

Gel Filtration Chromatography: Using a resin like Sephadex LH-20 to separate

compounds based on size.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A C18 column is

commonly used with a gradient of water and acetonitrile (often containing a modifier like

trifluoroacetic acid or formic acid) to achieve high-purity separation. Fractions are collected

and monitored for siderophore activity using a colorimetric assay such as the Chrome

Azurol S (CAS) assay.[2]

Spectroscopic Analysis for Structure Determination
The purified Pseudoalterobactin B would then be subjected to a suite of spectroscopic

techniques to determine its planar structure and stereochemistry.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique

would be used to determine the accurate mass of the molecule, allowing for the confident

assignment of its molecular formula (C₄₁H₆₃N₁₃O₂₁S).
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Tandem Mass Spectrometry (ESI-MS/MS): To elucidate the sequence of the peptide

backbone and the connectivity of its various components, the parent ion would be subjected

to fragmentation. The resulting fragmentation pattern would reveal the loss of specific amino

acid residues and other structural motifs. A hypothetical fragmentation table is presented

below, illustrating the type of data that would be generated.

Hypothetical ESI-MS/MS Fragmentation Data for Pseudoalterobactin B

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da)
Putative Structural
Assignment

[M+H]⁺ [M+H - H₂O]⁺ 18.01
Loss of a water

molecule

[M+H]⁺ [M+H - CO]⁺ 28.00
Loss of a carbonyl

group

[M+H]⁺ [M+H - C₅H₁₁N₃]⁺ 113.10
Loss of the arginine

side chain

[M+H]⁺ [M+H - C₈H₉O₆S]⁺ 249.01

Loss of the sulfated

dihydroxybenzoyl

group

Note: This table is illustrative and based on the known structure. Actual fragmentation would be

more complex and require detailed interpretation.

¹H NMR: Provides information on the number and types of protons in the molecule, their

chemical environments, and their connectivity through spin-spin coupling.

¹³C NMR: Reveals the number and types of carbon atoms, distinguishing between carbonyls,

aromatic carbons, and aliphatic carbons.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the

molecular structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other

(typically through 2-3 bonds).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly

attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are 2-3 bonds away, which is essential for connecting different structural

fragments.

Expected NMR Data for Key Moieties in Pseudoalterobactin B

Structural Unit
Expected ¹H NMR Signals
(ppm)

Expected ¹³C NMR Signals
(ppm)

Aromatic Protons

(Dihydroxybenzoyl)
6.5 - 8.0 110 - 150

α-Protons (Amino Acids) 3.5 - 5.0 50 - 65

Aliphatic Protons (Side Chains) 0.8 - 3.5 15 - 50

Carbonyl Carbons Not applicable 165 - 180

Note: This table provides expected chemical shift ranges. The actual data would consist of

precise chemical shifts, multiplicities, and coupling constants for each unique proton and

carbon atom.

Biosynthesis of Pseudoalterobactin B
Pseudoalterobactin B is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS)

pathway.[3] NRPSs are large, multi-domain enzymes that act as an assembly line to build

complex peptides from amino acid and other precursors. The biosynthesis is tightly regulated in

response to iron availability.

Proposed Biosynthetic Pathway and Regulation
The biosynthesis of Pseudoalterobactin B is initiated by the transcriptional derepression of

the biosynthetic gene cluster under iron-limiting conditions. This regulation is primarily

mediated by the Ferric Uptake Regulator (Fur) protein. In the presence of sufficient intracellular

iron, Fur-Fe²⁺ binds to a specific DNA sequence (the "Fur box") in the promoter region of the
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siderophore biosynthetic genes, blocking transcription. When iron levels are low, Fur releases

from the DNA, allowing RNA polymerase to transcribe the genes. The resulting NRPS enzymes

then assemble Pseudoalterobactin B from its constituent building blocks.

Iron-Dependent Regulation

NRPS Assembly Line
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Figure 1. Proposed biosynthetic pathway and iron-dependent regulation of

Pseudoalterobactin B.

Conclusion
Pseudoalterobactin B is a structurally complex siderophore with significant potential in various

scientific and therapeutic fields. Its intricate architecture, elucidated through a combination of

advanced spectroscopic techniques, highlights the remarkable biosynthetic capabilities of

marine bacteria. The non-ribosomal peptide synthetase pathway responsible for its production

is a key target for future research in synthetic biology and natural product engineering. Further

investigation into its mechanism of action and biological activities will undoubtedly open new

avenues for the development of novel pharmaceuticals and biotechnological tools. This guide

provides a foundational understanding of the structure and biosynthesis of

Pseudoalterobactin B, intended to catalyze further research into this fascinating marine

natural product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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